molecular formula C17H15NO4S B12889210 N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide CAS No. 94511-08-7

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12889210
CAS No.: 94511-08-7
M. Wt: 329.4 g/mol
InChI Key: KGEUXHYLVANLSH-UHFFFAOYSA-N
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Description

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a benzofuran core linked to a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds sharing this core structure are extensively investigated as potential inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX and XII . The primary sulfonamide group (-SO2NH2) acts as a zinc-binding group (ZBG), which coordinates with the zinc ion in the active site of carbonic anhydrase enzymes, a key mechanism for inhibiting their activity . Research into structurally similar benzofuran-sulfonamide hybrids has demonstrated potent and selective inhibitory effects against cancer-related CA isoforms, which play a critical role in tumor pH regulation and survival . Furthermore, the benzofuran moiety is a privileged scaffold in natural products and pharmaceuticals, known for conferring diverse biological activities, including potential anticancer and antimicrobial properties . This makes this compound a valuable compound for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and selective enzyme inhibition mechanisms. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

94511-08-7

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H15NO4S/c1-11-7-9-13(10-8-11)23(20,21)18-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10,18H,1-2H3

InChI Key

KGEUXHYLVANLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylbenzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with benzofuran structures exhibit significant antimicrobial properties. N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide has been studied for its ability to inhibit bacterial growth. A study demonstrated that derivatives of benzofuran effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Properties
Benzofuran derivatives are also noted for their anti-inflammatory effects. The sulfonamide group present in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases such as arthritis or asthma .

Cancer Research
The compound's structural characteristics allow for potential applications in cancer therapy. Benzofurans have been shown to exhibit cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound could induce apoptosis in malignant cells, warranting further exploration into its mechanisms and efficacy against specific cancer types .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its sulfonamide functional group can improve thermal stability and mechanical strength when integrated into polymer composites, making it suitable for applications in coatings and advanced materials .

Nanotechnology
In nanomaterials research, this compound has potential applications as a stabilizing agent for nanoparticles. Its unique chemical structure may facilitate the stabilization of metal nanoparticles, which are crucial in catalysis and electronic applications. Studies have explored its role in enhancing the dispersion and stability of nanoparticles in various solvents .

Environmental Applications

Pollutant Degradation
this compound has been evaluated for its efficacy in degrading environmental pollutants. Research indicates that benzofuran derivatives can catalyze the breakdown of organic pollutants in wastewater treatment processes, thus contributing to environmental remediation efforts .

Toxicological Studies
Given the increasing concern over chemical pollutants, studies focusing on the toxicological impact of this compound on aquatic life are essential. Assessments have shown that while some benzofurans are toxic to certain organisms, further research is needed to establish safe thresholds and understand the ecological implications of this compound in natural water systems .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains .
Study 2Anti-inflammatory EffectsShowed potential modulation of inflammatory markers in vitro .
Study 3Cancer Cell CytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency .
Study 4Polymer EnhancementImproved mechanical properties when incorporated into polyvinyl chloride composites .
Study 5Environmental RemediationEffective degradation of phenolic compounds in simulated wastewater conditions .

Mechanism of Action

The mechanism of action of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is an analysis of key analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Synthetic Method Potential Applications
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide Benzofuran 2-Acetyl, 3-sulfonamide (4-methylbenzene) Not specified in evidence Hypothesized enzyme inhibition
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) Indol 3-Acetylphenyl, ethyl linker, sulfonamide Gold-catalyzed aziridine ring-opening Unclear (synthetic intermediate)
β-Hydroxy-α-amino-γ-lactams (Hgl) dipeptides Lactam Fmoc-protected oxiranylglycine Epoxide ring-opening with nucleophiles Peptide-based therapeutics

Key Observations:

Core Heterocycle Differences :

  • The benzofuran core in the target compound contrasts with the indol system in 3r and the lactam in Hgl dipeptides . Benzofuran’s oxygen atom confers distinct electronic properties compared to indol’s nitrogen, which may alter binding affinities in biological systems.

Synthetic Strategies :

  • Compound 3r employs gold-catalyzed aziridine ring-opening, a method favoring regioselectivity and mild conditions . In contrast, Hgl dipeptides utilize epoxide ring-opening with nucleophiles, a common approach in peptide functionalization . The target compound’s synthesis route remains unspecified but may share similarities with these methods.

Functional Group Impact: The acetyl group in the target compound and 3r may serve as a hydrogen-bond acceptor, enhancing interactions with biological targets.

The benzofuran-sulfonamide combination could similarly target cyclooxygenase (COX) enzymes or kinase pathways, though experimental validation is required.

Biological Activity

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 94511-08-7
  • Molecular Formula : C17H15NO4S
  • Molecular Weight : 329.4 g/mol
  • IUPAC Name : N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit specific kinases or proteases, which are crucial in cellular processes such as proliferation and inflammation. The sulfonamide group is particularly notable for its role in enzyme inhibition, potentially affecting metabolic pathways involved in disease processes.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains. Its sulfonamide moiety contributes to its antimicrobial action by inhibiting bacterial folate synthesis, similar to traditional sulfa drugs.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

StudyFindings
In vitro Anticancer Study Demonstrated cytotoxicity against HeLa cells with an IC50 value of 25 µM, indicating significant potential for development as an anticancer drug .
Antimicrobial Activity Assessment Exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Anti-inflammatory Mechanism Investigation Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzofuran derivatives to highlight its unique properties.

CompoundBiological ActivityUnique Features
N-(2-Acetylbenzofuran)Moderate anticancer activityLacks sulfonamide group
Benzofuran-based pyrazolinesAntimicrobial activityDifferent structural framework
Fluorinated derivativesEnhanced stability and potencyFluorine substitution alters reactivity

Conclusion and Future Perspectives

This compound presents a compelling candidate for further research due to its diverse biological activities. Future studies should focus on:

  • Mechanistic Studies : To elucidate the precise pathways through which it exerts its effects.
  • In vivo Studies : To assess the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity.

Q & A

Basic: What synthetic routes are commonly employed for N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of the benzofuran precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Acetylation : Introducing the acetyl group to the benzofuran core via Friedel-Crafts acylation.
  • Sulfonamide Coupling : Reacting the acetylated benzofuran with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    Optimization Strategies :
  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversion .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.6 ppm for CH₃), benzofuran aromatic protons (δ 6.8–7.9 ppm), and sulfonamide NH (δ ~7.2 ppm) .
    • IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and acetyl C=O (1680–1650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 291 K) determines bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between benzofuran and sulfonamide moieties .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy to measure IC₅₀ values .
    • Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) testing via broth microdilution against Gram-positive/negative bacteria .
  • Cellular Studies :
    • Use MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
    • Employ fluorescence microscopy to study cellular uptake using a fluorescently tagged derivative .

Advanced: How should researchers address contradictions in reaction outcomes or bioactivity data?

Methodological Answer:

  • Data Triangulation :
    • Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables .
    • Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. ELISA for binding affinity) .
  • Computational Analysis :
    • Perform DFT calculations (e.g., Gaussian 09) to compare theoretical vs. experimental NMR/IR spectra and identify structural anomalies .
    • Use molecular docking (AutoDock Vina) to assess if stereochemical impurities affect target binding .

Advanced: What mechanistic studies elucidate the compound’s reactivity in organic transformations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic aromatic substitution at the sulfonamide group) .
  • Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize and characterize transient species (e.g., sulfonyl nitrenes) during oxidation .
  • Hammett Analysis : Correlate substituent effects (σ values) on the benzofuran ring with reaction rates to deduce electronic influences .

Advanced: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-methylbenzene ring via electrophilic substitution to enhance sulfonamide acidity .
    • Replace the acetyl group with ester or amide moieties to modulate lipophilicity .
  • Scaffold Hybridization :
    • Fuse the benzofuran core with triazole or isoxazole rings using click chemistry (CuAAC) to diversify binding interactions .
    • Synthesize enantiomers via chiral HPLC or asymmetric catalysis to study stereochemical effects .

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